1-Bromo-4,4-diphenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4,4-diphenylbut-3-en-2-one is an organic compound with the molecular formula C16H13BrO It is a derivative of 4,4-diphenylbut-3-en-2-one, where a bromine atom is substituted at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-diphenylbut-3-en-2-one can be synthesized through a multi-step process starting from ethyl acetoacetate. The synthesis involves the following steps:
Protection of the Ketone Group: The carbonyl group of ethyl acetoacetate is protected by converting it into a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction: The protected compound is then subjected to a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol.
Deprotection: The protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one.
Bromination: Finally, the compound is brominated at the first carbon position to obtain this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
1-Bromo-4,4-diphenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Oxidized ketones
- Reduced alcohols
Wissenschaftliche Forschungsanwendungen
1-Bromo-4,4-diphenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4,4-diphenylbut-3-en-2-one involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4,4-diphenylbut-3-en-2-one can be compared with similar compounds such as:
4,4-Diphenyl-3-buten-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1,3-diphenylbut-2-en-1-one: Similar structure but with different substitution patterns, leading to different reactivity and applications.
4-Phenylbut-3-en-2-one: A simpler structure with only one phenyl group, resulting in different chemical properties and uses
Eigenschaften
CAS-Nummer |
98258-73-2 |
---|---|
Molekularformel |
C16H13BrO |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
1-bromo-4,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H13BrO/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI-Schlüssel |
JCDGOBJYXDJEKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)CBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.